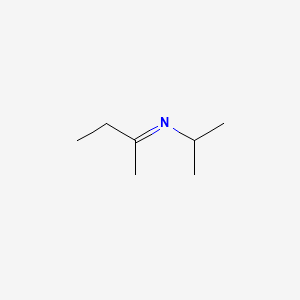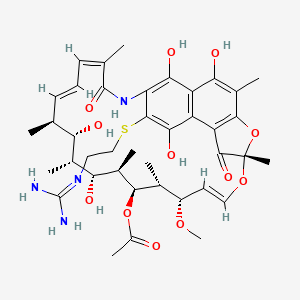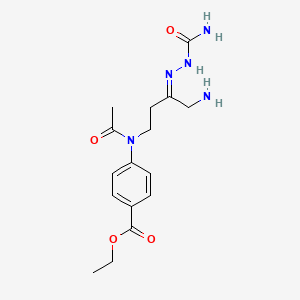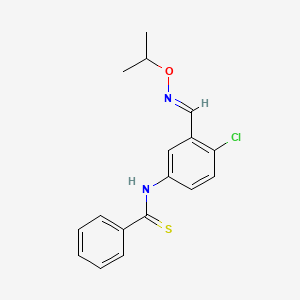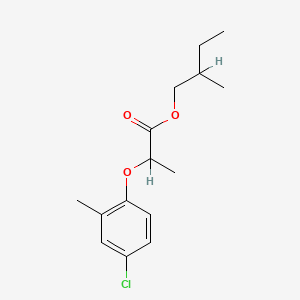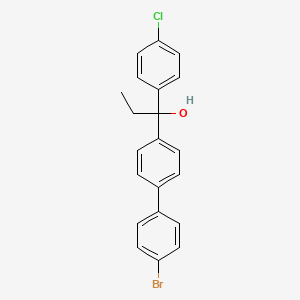![molecular formula C38H74O4 B12680897 6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple chiral centers and long alkyl chains. These structural attributes contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate typically involves multi-step organic reactions. The process begins with the preparation of the individual chiral alcohols, which are then esterified with hexanedioic acid under controlled conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide, leading to the formation of corresponding alcohols and carboxylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols and carboxylates.
Wissenschaftliche Forschungsanwendungen
6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate involves its interaction with specific molecular targets. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **6-O-[(2R,5S)-2-butyl-5-propylnonyl] hexanedioate
- **1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate
- **Hexanedioic acid diesters with varying alkyl chains
Uniqueness
6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate is unique due to its specific combination of chiral centers and long alkyl chains, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and functionality.
Eigenschaften
Molekularformel |
C38H74O4 |
|---|---|
Molekulargewicht |
595.0 g/mol |
IUPAC-Name |
6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate |
InChI |
InChI=1S/C38H74O4/c1-7-13-22-33(20-11-5)29-30-34(23-14-8-2)32-42-38(40)28-18-17-27-37(39)41-31-19-26-36(25-16-10-4)35(21-12-6)24-15-9-3/h33-36H,7-32H2,1-6H3/t33-,34+,35-,36+/m0/s1 |
InChI-Schlüssel |
IHPZJUVJMRKHMR-IHUVGRGJSA-N |
Isomerische SMILES |
CCCC[C@H](CCC)CC[C@@H](CCCC)COC(=O)CCCCC(=O)OCCC[C@@H](CCCC)[C@@H](CCC)CCCC |
Kanonische SMILES |
CCCCC(CCC)CCC(CCCC)COC(=O)CCCCC(=O)OCCCC(CCCC)C(CCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
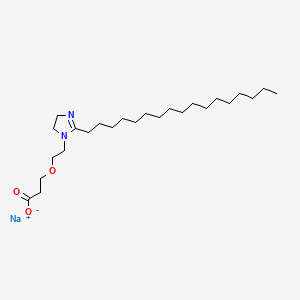
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
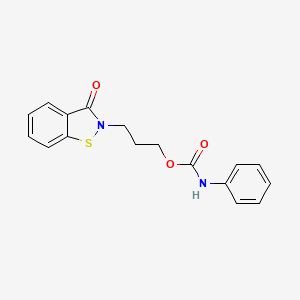
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
